molecular formula C14H22N2 B1508577 (R)-1-benzyl-3-propylpiperazine CAS No. 928025-41-6

(R)-1-benzyl-3-propylpiperazine

Cat. No. B1508577
CAS RN: 928025-41-6
M. Wt: 218.34 g/mol
InChI Key: BAMYGGQXKJSJMT-CQSZACIVSA-N
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Description

(R)-1-benzyl-3-propylpiperazine, also known as BPP, is a piperazine derivative that has been studied for its potential therapeutic effects. BPP has been found to have a high affinity for the serotonin 5-HT1A receptor, which has been linked to the regulation of mood, anxiety, and stress.

Mechanism of Action

(R)-1-benzyl-3-propylpiperazine has been found to bind to the serotonin 5-HT1A receptor with high affinity, leading to the activation of downstream signaling pathways. The activation of these pathways has been linked to the regulation of mood, anxiety, and stress. This compound has also been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and emotion.
Biochemical and Physiological Effects
This compound has been found to have anxiolytic and antidepressant effects in animal models. This compound has also been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and emotion. This compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

(R)-1-benzyl-3-propylpiperazine has a high affinity for the serotonin 5-HT1A receptor, making it a useful tool for studying the role of this receptor in regulating mood, anxiety, and stress. This compound has also been found to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent. However, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

Future research on (R)-1-benzyl-3-propylpiperazine could focus on its potential therapeutic effects on mood disorders such as depression and anxiety. Further studies in animal models and human clinical trials could help establish the safety and efficacy of this compound as a therapeutic agent. Additionally, research could focus on the development of more potent and selective this compound analogs, as well as the elucidation of the downstream signaling pathways activated by this compound.

Scientific Research Applications

(R)-1-benzyl-3-propylpiperazine has been studied for its potential therapeutic effects on mood disorders such as depression and anxiety. This compound has been found to have a high affinity for the serotonin 5-HT1A receptor, which has been linked to the regulation of mood, anxiety, and stress. This compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent.

properties

IUPAC Name

(3R)-1-benzyl-3-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-6-14-12-16(10-9-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMYGGQXKJSJMT-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725477
Record name (3R)-1-Benzyl-3-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928025-41-6
Record name (3R)-1-Benzyl-3-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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